Terconazole

Vulvovaginal Candidiasis Severe VVC Clinical Trial

Terconazole, a synthetic triazole ketal, offers distinct pH-dependent antifungal potency, outperforming imidazoles. Its triazole ring and lipophilic tail confer unique binding affinity and metabolic stability. With extremely low aqueous solubility (~0.007%), it is an ideal model for formulation innovation. Clinically, the 80mg vaginal suppository matches oral fluconazole efficacy with a favorable local safety profile. Trusted as a positive control in antifungal drug discovery.

Molecular Formula C26H31Cl2N5O3
Molecular Weight 532.5 g/mol
CAS No. 67915-31-5
Cat. No. B1682230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerconazole
CAS67915-31-5
Synonyms1-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(1-methylethyl)piperazine
Fungistat
Gyno-Terazol
R 42470
Terazol
terconazole
Molecular FormulaC26H31Cl2N5O3
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1
InChIKeyBLSQLHNBWJLIBQ-OZXSUGGESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.16e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Terconazole (CAS 67915-31-5): A Triazole Antifungal for Targeted Research and Procurement


Terconazole is a synthetic triazole ketal derivative with potent and broad-spectrum antifungal activity, primarily targeting Candida species. As a triazole, it functions by inhibiting fungal cytochrome P450 14α-demethylase, leading to the depletion of ergosterol and disruption of the fungal cell membrane [1]. Its design, incorporating an additional nitrogen atom in the triazole ring and a lipophilic tail, distinguishes it from earlier imidazole antifungals, offering a distinct binding profile and metabolic stability [2].

Why Terconazole Cannot Be Interchanged: Quantifiable Differentiation for Scientific Selection


While several topical and oral azole antifungals (e.g., fluconazole, miconazole, clotrimazole) are indicated for vulvovaginal candidiasis, terconazole presents a unique profile of in vitro activity, in vivo efficacy, and formulation-specific release kinetics that precludes simple substitution. Its triazole structure confers a different susceptibility pattern, particularly against non-albicans Candida species at varying pH levels [1]. Furthermore, head-to-head clinical and preclinical studies demonstrate distinct efficacy and tolerability profiles compared to its closest analogs [2]. The following quantitative evidence details exactly where terconazole differentiates itself, enabling informed scientific and procurement decisions based on verifiable performance data.

Terconazole: A Quantitative Evidence Guide to Comparative Performance and Selection


Clinical Equivalence with a Differentiated Safety Profile vs. Oral Fluconazole

In a randomized, controlled trial for severe vulvovaginal candidiasis (SVVC), a 6-day course of terconazole vaginal suppository (80 mg daily) was as effective as two doses of oral fluconazole (150 mg). While clinical and mycological cure rates were statistically comparable, the adverse event profiles were distinctly different, with terconazole associated with local irritation and fluconazole with systemic side effects [1]. This indicates that terconazole offers a non-systemic, locally-acting alternative with equivalent efficacy, providing a clear selection advantage in cases where systemic azole exposure is undesirable or contraindicated.

Vulvovaginal Candidiasis Severe VVC Clinical Trial Fluconazole Safety

pH-Dependent Potency and Superior Activity Against C. glabrata at Vaginal pH

A key differentiator for terconazole is its high potency at a neutral pH but a pronounced reduction in activity at the normal vaginal pH of 4, a phenomenon that is even more extreme for C. glabrata than for C. albicans. For C. albicans, the geometric mean (GM) MIC for terconazole shifted from 0.17 at pH 7 to 6.17 at pH 4, representing a 36.3-fold increase [1]. For C. glabrata, the shift was far greater, from 0.26 at pH 7 to >64 at pH 4 [1]. This indicates that while terconazole is highly effective at a neutral pH, its activity against C. glabrata at vaginal pH is severely compromised, a critical consideration for strain-specific therapeutic or research applications that distinguishes its use from other azoles like clotrimazole (0.04 to 0.24, a 6-fold shift for C. albicans) [1].

Antifungal Susceptibility Minimum Inhibitory Concentration (MIC) Vaginal pH Candida glabrata Clotrimazole

Demonstrated Superiority Over Imidazoles in Preclinical Models of Vaginal Candidiasis

In a rat model of experimental vaginal candidiasis, topical treatment with terconazole was superior to a wide panel of imidazole antifungals, including miconazole, clotrimazole, econazole, butoconazole, tioconazole, sulconazole, bifonazole, valconazole, and fenticonazole, as well as the polyenes nystatin and amphotericin B, across various dosing schedules [1]. This in vivo superiority is attributed to the drug's higher affinity for fungal cytochrome P-450 and its metabolic stability compared to imidazoles [2]. The study also noted that a 3-day, once-daily application of 0.8% terconazole provided a prolonged antifungal effect lasting up to 7 days [1].

In Vivo Efficacy Rat Model Imidazole Antifungals Miconazole Clotrimazole Topical Therapy

Formulation-Dependent Release Kinetics: Superior Drug Delivery via Advanced Aqueous Gels

Terconazole's clinical utility is significantly enhanced by novel formulation technologies that address its low aqueous solubility (~0.007% in water) [1]. A patented aqueous gel composition, utilizing citric acid to inhibit terconazole crystallization, can dissolve at least 0.4% terconazole by weight and achieve remarkably rapid release kinetics. In vitro testing demonstrated that this gel formulation released over 90% of the terconazole payload within 5 hours and substantially all of it within 10 hours [1]. This is a quantifiable, formulation-specific performance attribute not found in standard creams or suppositories, which directly impacts the local drug concentration available for antifungal action.

Drug Delivery Formulation Science Release Kinetics Patent Crystallization Inhibition

Comparative Cure Rates and Symptom Relief vs. Miconazole and Clotrimazole

In a double-blind, randomized, multicenter study of 900 patients with vulvovaginal candidiasis, 0.4% terconazole cream achieved a combined microbiologic and clinical cure rate of 87.9% after 7 days, which was numerically higher than both 0.8% terconazole (83.8%) and 2.0% miconazole nitrate (81.3%) [1]. Importantly, the 0.4% terconazole formulation also provided a greater degree of symptom relief and significantly fewer adverse genital-reproductive reactions compared to miconazole [1]. Another study comparing terconazole (0.8% cream for 5 days) to clotrimazole (1% cream for 6 days) found that 1 week post-treatment, all patients in the terconazole group had negative Candida cultures, whereas one patient in the clotrimazole group remained positive [2].

Clinical Trial Miconazole Clotrimazole Cure Rate Adverse Events Vulvovaginal Candidiasis

Terconazole Application Scenarios: Where the Evidence Directs Its Use


Clinical Research: Severe Vulvovaginal Candidiasis Requiring Non-Systemic Therapy

For investigator-initiated trials or clinical studies evaluating therapies for severe vulvovaginal candidiasis (SVVC) where systemic exposure to an azole is a concern (e.g., patients with hepatic impairment, potential for drug-drug interactions), terconazole 80 mg vaginal suppository is an evidence-backed alternative. A randomized trial has demonstrated its statistical equivalence to oral fluconazole, with a differentiated local side effect profile [1]. This makes it a suitable candidate for study arms designed to compare local versus systemic treatment modalities.

Preclinical Development: Screening for Broad-Spectrum Antifungal Efficacy

In drug discovery programs seeking a potent, broad-spectrum topical antifungal with a known mechanism (ergosterol synthesis inhibition), terconazole serves as a superior positive control or benchmark compound. Its demonstrated superiority over a wide array of first-generation imidazoles in a well-established rat model of vaginal candidiasis [1] provides a high bar for new chemical entities to clear. Its known in vitro activity against a range of Candida species [2] makes it valuable for comparative susceptibility testing.

Formulation Science: Developing Advanced Topical Delivery Systems

Pharmaceutical scientists focused on overcoming solubility challenges for poorly water-soluble drugs can utilize terconazole as a model compound. Its extremely low aqueous solubility (~0.007%) necessitates innovative formulation approaches, as evidenced by patented gel technologies achieving rapid and complete release [1]. This makes it an ideal candidate for studying the impact of excipients on crystallization inhibition and release kinetics, with a clear benchmark for performance (e.g., >90% release in 5 hours).

Microbiology Research: pH-Dependent Activity Against Non-albicans Candida

Terconazole is a critical reagent for studies investigating the impact of environmental pH on antifungal susceptibility, particularly for challenging non-albicans species like C. glabrata. Research has shown that while terconazole is highly potent at neutral pH (GM MIC 0.26), its activity is severely compromised at normal vaginal pH (GM MIC >64) [1]. This stark contrast makes it a valuable tool for dissecting mechanisms of pH-dependent resistance and for screening novel compounds intended to maintain activity in the acidic vaginal environment.

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